molecular formula C9H12N2 B11921154 7-Methylindolin-6-amine

7-Methylindolin-6-amine

Cat. No.: B11921154
M. Wt: 148.20 g/mol
InChI Key: ADGMQNMUYIXGDM-UHFFFAOYSA-N
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Description

7-Methylindolin-6-amine is a compound belonging to the indole family, characterized by its aromatic heterocyclic structure. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindolin-6-amine can be achieved through several methods. One common approach involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . This method is advantageous due to its efficiency in generating the indole core structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and purity. For instance, the use of transition-metal catalysis, such as palladium or ruthenium catalysts, can facilitate the cyclization and functionalization steps required to produce the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methylindolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Catalytic Applications

7-Methylindolin-6-amine has been investigated for its catalytic properties, particularly in facilitating organic reactions. For instance, it has been shown to enhance the rate of acylhydrazone and oxime formation under neutral pH conditions. This reaction is significant in organic synthesis, where the efficiency of catalyst performance can greatly influence the yield and purity of desired products. Research indicates that indoline derivatives with electron-donating groups, including this compound, can significantly accelerate these reactions compared to traditional catalysts like aniline .

Table 1: Catalytic Performance of this compound

CatalystReaction TypeRate Enhancement (fold)
This compoundAcylhydrazone FormationUp to 15.50
5-MethoxyindolineOxime FormationUp to 12

Medicinal Chemistry

The cytotoxic effects of compounds related to this compound have been studied extensively. In particular, derivatives of this compound have demonstrated significant activity against various cancer cell lines. For example, a study highlighted that certain derivatives exhibited selective cytotoxicity and apoptosis induction in MCF-7 breast cancer cells, indicating potential for development as antitumor agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indoline ring can enhance biological activity.

Table 2: Cytotoxic Activity of Indoline Derivatives

Compound IDCell LineIC50 (μM)Selectivity Index
6aMCF-70.28100-fold vs. 5-FU
8fPC-326.2Less than 1

Materials Science

In materials science, this compound has been used as a building block for supramolecular gels and other advanced materials. Its ability to catalyze gelation processes at neutral pH makes it a candidate for developing materials with potential antiviral properties . The research indicates that the incorporation of indoline derivatives can lead to enhanced mechanical properties and stability in gel formulations.

Table 3: Properties of Supramolecular Gels Formed with Indoline Derivatives

Gel CompositionMechanical Stability (G')Application Area
Indoline-based Gel6 kPaAntiviral Materials
Traditional GelVariableGeneral Applications

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound in real-world applications:

  • Cytotoxicity Case Study : A detailed examination of the cytotoxic effects on MCF-7 cells demonstrated that compounds derived from indoline structures could be optimized for increased efficacy against cancer cells while minimizing toxicity to normal cells .
  • Catalysis Case Study : Research focused on the use of indoline derivatives as catalysts for organic reactions showed significant improvements in reaction rates and yields, highlighting their practical utility in synthetic chemistry .
  • Material Development Case Study : Investigations into supramolecular gels indicated that incorporating indoline derivatives led to enhanced stability and potential for biomedical applications, particularly in drug delivery systems .

Mechanism of Action

The mechanism of action of 7-Methylindolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial in its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Methylindolin-6-amine is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by an indole structure modified by a methyl group at the nitrogen atom and an amino group at the 6-position of the indole ring. This specific substitution pattern influences its chemical reactivity and biological activity.

Property Value
Molecular Formula C₉H₁₀N₂
Molecular Weight 162.19 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), A-375 (melanoma)
  • IC50 Values : Studies have shown that compounds similar to this compound have IC50 values ranging from 175 to 418 µM against these cell lines .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and survival.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its potential neuroprotective effects. Indole derivatives are known to interact with neurotransmitter systems and exhibit antioxidant properties, which may contribute to neuroprotection.

The biological activity of this compound can be attributed to its ability to bind with high affinity to various molecular targets, influencing biological processes such as:

  • Cell Signaling : Modulation of pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Interaction with enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
  • Gene Expression Regulation : Affecting transcription factors that regulate genes associated with cancer progression.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy against MCF-7 and A-375 cell lines.
    • Findings : The compound exhibited a dose-dependent decrease in cell viability, with significant statistical relevance (p < 0.05) .
  • Neuroprotection Investigation :
    • Objective : Assess neuroprotective effects in vitro.
    • Findings : Indicated potential in reducing oxidative stress markers in neuronal cells.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H12N2/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5,10H2,1H3

InChI Key

ADGMQNMUYIXGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCC2)N

Origin of Product

United States

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